1-(2-bromo-5-methylphenyl)cyclopropane-1-carboxylic acid
Description
1-(2-Bromo-5-methylphenyl)cyclopropane-1-carboxylic acid is a brominated cyclopropane derivative with the molecular formula C₁₁H₁₁BrO₂ and a molecular weight of 255.11 g/mol . Its structure features a cyclopropane ring directly bonded to a carboxylic acid group and a 2-bromo-5-methylphenyl substituent. This compound is identified by CAS numbers 1314773-93-7 and 1314666-52-8, depending on the supplier . It is a solid at room temperature, with applications in medicinal chemistry and organic synthesis, particularly as a building block for complex molecules due to its reactive bromine and carboxylic acid functionalities.
Properties
CAS No. |
1502523-20-7 |
|---|---|
Molecular Formula |
C11H11BrO2 |
Molecular Weight |
255.11 g/mol |
IUPAC Name |
1-(2-bromo-5-methylphenyl)cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C11H11BrO2/c1-7-2-3-9(12)8(6-7)11(4-5-11)10(13)14/h2-3,6H,4-5H2,1H3,(H,13,14) |
InChI Key |
WXWNYYSPWLYUBS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)Br)C2(CC2)C(=O)O |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-bromo-5-methylphenyl)cyclopropane-1-carboxylic acid typically involves the cyclopropanation of a suitable precursor, followed by bromination and carboxylation. One common method involves the reaction of 2-bromo-5-methylbenzyl chloride with diazomethane to form the cyclopropane ring, followed by oxidation to introduce the carboxylic acid group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of more scalable and cost-effective methods. This could include the use of continuous flow reactors for the cyclopropanation step and the application of catalytic processes to improve yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
1-(2-bromo-5-methylphenyl)cyclopropane-1-carboxylic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The methyl group can be oxidized to form corresponding alcohols or carboxylic acids.
Reduction Reactions: The carboxylic acid group can be reduced to form alcohols or aldehydes.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions include substituted cyclopropane derivatives, alcohols, aldehydes, and carboxylic acids .
Scientific Research Applications
Structural Information
- Molecular Formula: C₁₁H₁₁BrO₂
- SMILES: CC1=CC(=C(C=C1)Br)C2(CC2)C(=O)O
- InChIKey: WXWNYYSPWLYUBS-UHFFFAOYSA-N
Medicinal Chemistry
The compound's structure suggests potential applications in medicinal chemistry, particularly as a scaffold for developing new pharmaceuticals. The presence of the bromine atom and the cyclopropane ring may enhance biological activity and selectivity against certain targets.
Case Studies:
- Anticancer Activity: Research has indicated that compounds with similar structures exhibit cytotoxicity against various cancer cell lines. For instance, cyclopropane derivatives have been explored for their ability to inhibit cancer cell proliferation through mechanisms such as apoptosis induction or cell cycle arrest.
- Anti-inflammatory Properties: Some studies suggest that compounds containing carboxylic acid functional groups can modulate inflammatory responses. The specific interactions of 1-(2-bromo-5-methylphenyl)cyclopropane-1-carboxylic acid with inflammatory pathways remain to be elucidated but warrant investigation.
Organic Synthesis
This compound can serve as an intermediate in organic synthesis, particularly in the formation of more complex molecules. Its unique structure allows for various chemical transformations.
Applications:
- Synthesis of Pharmaceuticals: The compound can be utilized to synthesize other bioactive molecules by undergoing reactions such as esterification or amidation.
- Building Block for Complex Molecules: Its functional groups can be modified to create derivatives that may exhibit enhanced pharmacological properties.
Material Science
The unique properties of this compound may also find applications in material science, particularly in the development of polymers or novel materials.
Potential Uses:
- Polymer Chemistry: The compound can be incorporated into polymer matrices to enhance mechanical properties or introduce specific functionalities, such as increased thermal stability or chemical resistance.
- Nanomaterials: Research into nanostructured materials could leverage this compound's properties to create nanoparticles with specific applications in drug delivery or catalysis.
Predicted Collision Cross Section Data
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]+ | 255.00153 | 140.3 |
| [M+Na]+ | 276.98347 | 145.5 |
| [M+NH₄]+ | 272.02807 | 147.0 |
| [M+K]+ | 292.95741 | 145.6 |
| [M-H]- | 252.98697 | 147.7 |
| [M+Na-2H]- | 274.96892 | 148.1 |
| [M]+ | 253.99370 | 143.2 |
| [M]- | 253.99480 | 143.2 |
Mechanism of Action
The mechanism of action of 1-(2-bromo-5-methylphenyl)cyclopropane-1-carboxylic acid involves its interaction with specific molecular targets. The bromine atom and the carboxylic acid group play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes or receptors, leading to modulation of biological pathways .
Comparison with Similar Compounds
Table 1: Key Properties of Cyclopropane Carboxylic Acid Derivatives
Key Observations:
- Bromine vs. Methoxy Substituents : The bromine atom in the target compound increases molecular weight and electron-withdrawing effects compared to the methoxy group in 1-(2-methoxyphenyl)cyclopropane-1-carboxylic acid. This enhances electrophilic reactivity, making brominated derivatives more suitable for cross-coupling reactions .
- Positional Isomerism : The 2-bromo-5-methyl substitution in the target compound contrasts with 1-(4-bromophenyl)cyclopropane-1-carboxylic acid. The para-bromo isomer (CAS 345965-52-8) exhibits higher density (1.671 g/cm³), likely due to tighter molecular packing .
- Polar vs. Nonpolar Groups: The hydroxyl group in 1-[(4-hydroxyphenyl)methyl]cyclopropane-1-carboxylic acid improves water solubility compared to brominated analogs, which are more lipophilic .
Pharmacological and Industrial Relevance
- Antimicrobial and Anti-inflammatory Potential: Cyclopropane dicarboxylic acid derivatives, including brominated variants, have shown antimicrobial activity in preclinical studies .
- Material Science : Thiophene-containing derivatives, such as 1-(Thiophen-2-ylmethyl)cyclopropane-1-carboxylic acid, are utilized in conductive polymers, highlighting the versatility of cyclopropane scaffolds .
Biological Activity
1-(2-Bromo-5-methylphenyl)cyclopropane-1-carboxylic acid is a synthetic compound that has gained attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : CHBrO
- Molecular Weight : 255.11 g/mol
- Structural Characteristics : The presence of a bromine atom and a cyclopropane moiety contributes to its unique biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, such as enzymes and receptors. The halogen substituent (bromine) can enhance the compound's binding affinity and selectivity towards these targets, potentially modulating their activity.
Biological Activities
Research indicates that this compound may exhibit several biological activities:
-
Anticancer Activity :
- Preliminary studies suggest that compounds with similar structures have shown effectiveness in inhibiting cancer cell proliferation by targeting specific pathways involved in tumor growth. For instance, derivatives of cyclopropane carboxylic acids have been reported to inhibit EGFR tyrosine kinase, a crucial target in cancer therapy .
- Antioxidant Properties :
- Enzyme Inhibition :
Table 1: Summary of Biological Activities
Case Study: Anticancer Activity
A study on cyclopropane derivatives demonstrated that certain analogs exhibited potent antiproliferative effects against various cancer cell lines. For example, compounds with similar structural attributes showed IC values below 20 µM against specific cancer cell lines, indicating strong biological activity .
Case Study: Antioxidant Activity
In antioxidant assays, compounds structurally related to this compound showed high efficacy in scavenging free radicals. The introduction of specific functional groups was found to enhance antioxidant properties significantly .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
